
Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol typically involves the reduction of pyrrolidine derivatives. One common method is the reduction of pyrrolidine-2-carbaldehyde using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired product with high stereoselectivity.
Industrial Production Methods
Industrial production of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the product may involve crystallization or chromatographic techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form pyrrolidine derivatives with different functional groups.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Pyrrolidine-2-carboxylic acid or pyrrolidine-2-aldehyde.
Reduction: Pyrrolidine derivatives with different alkyl or aryl groups.
Substitution: Ethers or esters of pyrrolidine.
Aplicaciones Científicas De Investigación
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, affecting their function and stability.
Comparación Con Compuestos Similares
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-carboxylic acid: Lacks the hydroxymethyl groups, making it less versatile in chemical reactions.
Pyrrolidine-2-aldehyde: Contains an aldehyde group instead of hydroxymethyl groups, leading to different reactivity and applications.
N-methylpyrrolidine:
The unique presence of two hydroxymethyl groups in [(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol distinguishes it from these similar compounds, providing it with distinct reactivity and a broader range of applications.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
Clave InChI |
ITNFYTQOVXXQNN-PHDIDXHHSA-N |
SMILES isomérico |
C1C[C@@H](N[C@H]1CO)CO |
SMILES canónico |
C1CC(NC1CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


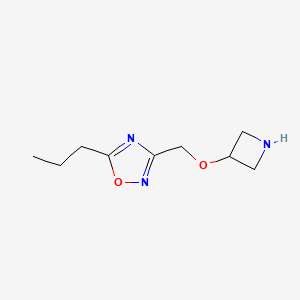
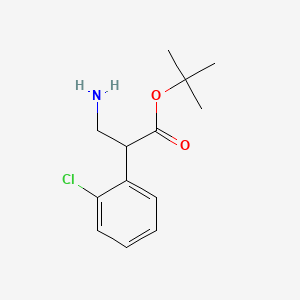

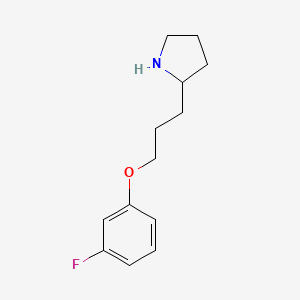




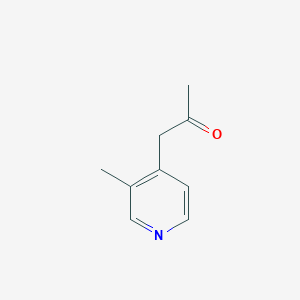
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

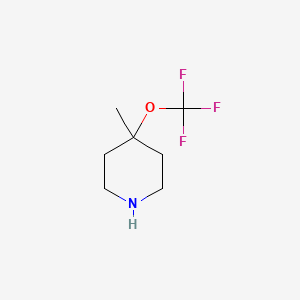
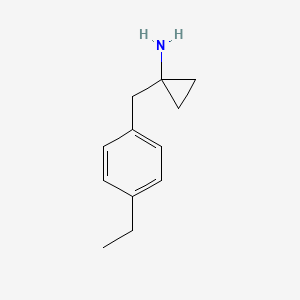
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
